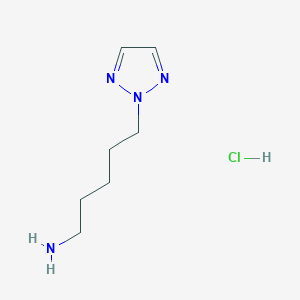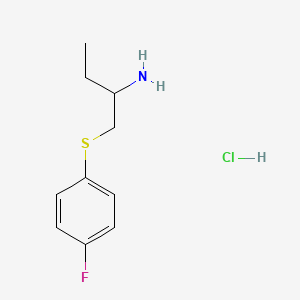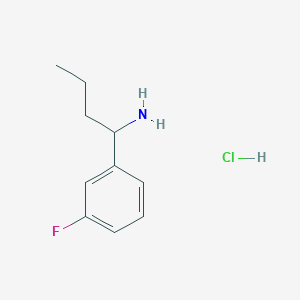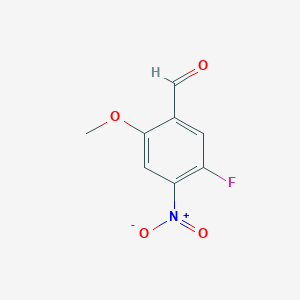
5-Bromo-2-(cyclopropylmethoxy)-3-methylpyridine
Vue d'ensemble
Description
5-Bromo-2-(cyclopropylmethoxy)-3-methylpyridine is a heterocyclic organic compound that features a pyridine ring substituted with a bromine atom, a cyclopropylmethoxy group, and a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(cyclopropylmethoxy)-3-methylpyridine typically involves the reaction of 2-cyclopropylmethoxy-3-methylpyridine with bromine in the presence of a suitable catalyst. The reaction conditions often include anhydrous solvents and controlled temperatures to ensure the selective bromination at the desired position on the pyridine ring .
Industrial Production Methods
Industrial production methods for this compound may involve scalable processes that ensure high yield and purity. One such method includes the bromination of 2-cyclopropylmethoxy-3-methylpyridine using bromine or a brominating agent in a continuous flow reactor. This method allows for better control over reaction conditions and product quality .
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-2-(cyclopropylmethoxy)-3-methylpyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. Conditions typically involve polar aprotic solvents and elevated temperatures.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Hydrogen gas in the presence of a palladium catalyst is commonly used under atmospheric pressure.
Major Products Formed
Substitution Reactions: Products include 2-(cyclopropylmethoxy)-3-methylpyridine derivatives with different substituents replacing the bromine atom.
Oxidation Reactions: The major product is the corresponding pyridine N-oxide.
Reduction Reactions: The major product is 2-(cyclopropylmethoxy)-3-methylpyridine.
Applications De Recherche Scientifique
5-Bromo-2-(cyclopropylmethoxy)-3-methylpyridine is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of more complex heterocyclic compounds.
Biology: As a probe to study the interactions of pyridine derivatives with biological macromolecules.
Industry: Used in the development of agrochemicals and other specialty chemicals
Mécanisme D'action
The mechanism of action of 5-Bromo-2-(cyclopropylmethoxy)-3-methylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the cyclopropylmethoxy group play crucial roles in binding to these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and target molecule .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Bromo-2-(cyclopropylmethoxy)pyridine
- 5-Bromo-2-(cyclopropylmethoxy)pyridine-3-carboxylic acid
- 5-Bromo-2-(cyclopropylmethoxy)pyridin-3-yl]methanol
Uniqueness
5-Bromo-2-(cyclopropylmethoxy)-3-methylpyridine is unique due to the presence of the methyl group on the pyridine ring, which can influence its chemical reactivity and biological activity. This distinguishes it from other similar compounds that lack this methyl group, potentially leading to different applications and effects .
Propriétés
IUPAC Name |
5-bromo-2-(cyclopropylmethoxy)-3-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO/c1-7-4-9(11)5-12-10(7)13-6-8-2-3-8/h4-5,8H,2-3,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDAUWYXRRUGJBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1OCC2CC2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![Sodium (4aR,6aR,7R,10aS,10bR)-6a,10b-dimethyl-8-methylene-7-((E)-2-(2-oxo-2,5-dihydrofuran-3-yl)vinyl)decahydro-1H-naphtho[2,1-d][1,3,2]dioxaphosphinin-3-olate 3-oxide](/img/structure/B1446874.png)
